Hydroxyethylvindesine

Description

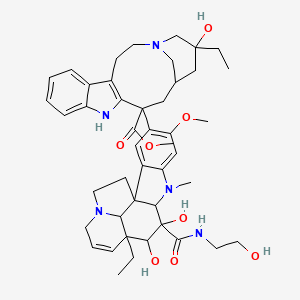

Structure

2D Structure

Properties

CAS No. |

55324-79-3 |

|---|---|

Molecular Formula |

C45H59N5O8 |

Molecular Weight |

798 g/mol |

IUPAC Name |

methyl 17-ethyl-13-[12-ethyl-10,11-dihydroxy-10-(2-hydroxyethylcarbamoyl)-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C45H59N5O8/c1-6-41(55)23-27-24-44(40(54)58-5,35-29(13-18-49(25-27)26-41)28-11-8-9-12-32(28)47-35)31-21-30-33(22-34(31)57-4)48(3)37-43(30)15-19-50-17-10-14-42(7-2,36(43)50)38(52)45(37,56)39(53)46-16-20-51/h8-12,14,21-22,27,36-38,47,51-52,55-56H,6-7,13,15-20,23-26H2,1-5H3,(H,46,53) |

InChI Key |

AJUBQFITBGMEDN-UHFFFAOYSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCO)O)O)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCO)O)O)CC)OC)C(=O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hydroxyethylvindesine; Deacetylvinblastine hydroxyethylamide; N-(2-Hydroxyethyl)vindesine |

Origin of Product |

United States |

Mechanistic Elucidation of Hydroxyethylvindesine Action

Fundamental Molecular Interactions

Tubulin Binding Dynamics and Microtubule Assembly Inhibition

Hydroxyethylvindesine, a semi-synthetic derivative of the vinca (B1221190) alkaloids, exerts its primary effect by directly interacting with tubulin, the fundamental protein subunit of microtubules. ontosight.ai This binding event is critical as it prevents the polymerization of tubulin into functional microtubules. ontosight.ai Microtubules are essential components of the cytoskeleton, playing a pivotal role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. ontosight.ainih.gov By inhibiting the assembly of these structures, this compound effectively halts the cell's ability to progress through mitosis. ontosight.ai The modification of the vinca alkaloid structure to create this compound is intended to enhance its pharmacological properties, including its antitumor activity. ontosight.ai

Cell Cycle Arrest in G2-M Phase

The disruption of microtubule assembly directly leads to a critical cellular checkpoint response: arrest in the G2-M phase of the cell cycle. ontosight.ai The G2 phase is the final subphase of interphase in the cell cycle, directly preceding mitosis (M phase). A key regulatory point, the G2-M checkpoint, ensures that the cell is ready to divide. The presence of improperly formed or non-existent mitotic spindles, a direct consequence of this compound's action, triggers this checkpoint. ontosight.ai This arrest prevents the cell from entering mitosis with a compromised microtubule apparatus, a state that would lead to catastrophic errors in chromosome segregation. nih.govmdpi.com The cell is effectively paused in this late stage of its life cycle, unable to proceed with division. This G2/M phase arrest is a common mechanism for many anticancer agents. mdpi.comnih.govoncotarget.comarchivesofmedicalscience.com

Downstream Cellular Consequences

Impact on Mitotic Spindle Formation

The mitotic spindle is a complex and dynamic structure composed of microtubules that is essential for the accurate segregation of chromosomes into two daughter cells during mitosis. nih.govharvard.edu this compound's inhibition of tubulin polymerization directly and profoundly impacts the formation of this critical apparatus. ontosight.ai Without the ability to form stable microtubules, the cell cannot construct a functional bipolar spindle. ontosight.ainih.gov This failure to assemble a proper mitotic spindle is the central mechanism by which this compound and other vinca alkaloids exhibit their antimitotic effects. ontosight.ai The spindle's role is to attach to chromosomes and pull them apart to opposite poles of the cell, and its malformation leads to a mitotic catastrophe. nih.govelifesciences.org

Induction of Apoptotic Pathways

Prolonged arrest at the G2-M checkpoint and the inability to resolve the mitotic spindle defect ultimately trigger the intrinsic pathway of apoptosis, or programmed cell death. ontosight.aimedkoo.com This is a crucial downstream consequence of this compound's primary mechanism. The cell's internal surveillance systems recognize the irreparable damage and initiate a cascade of events leading to its own demise. This process is characterized by a series of biochemical events that lead to distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation, ultimately resulting in the elimination of the damaged cell without inducing an inflammatory response. nih.govnih.gov The induction of apoptosis is a key therapeutic goal of many cancer treatments. nih.gov

Influence on Other Fundamental Cellular Processes

The inhibitory action of cytotoxic drugs like this compound is often targeted at fundamental cellular processes. sci-hub.se While the primary impact is on mitosis, the disruption of the microtubule network can have broader implications.

Cytokinesis: This is the final step in cell division, where the cytoplasm of a single eukaryotic cell divides into two daughter cells. doubtnut.com It relies on a contractile ring of actin and myosin filaments, but its proper spatial and temporal coordination is influenced by the mitotic spindle. nih.govnih.gov Although the direct effect of this compound is on the mitotic spindle, the failure of mitosis naturally precludes the successful completion of cytokinesis. sci-hub.se

Protein Synthesis: This is the process by which cells generate new proteins. pressbooks.pub It involves two main stages: transcription and translation. pressbooks.pubyoutube.com While some therapeutic payloads of drug conjugates can inhibit protein synthesis, the primary mechanism of this compound is the inhibition of microtubule assembly rather than a direct and primary inhibition of protein synthesis. sci-hub.senih.gov Any effects on protein synthesis would likely be secondary to the profound cellular stress and induction of apoptosis caused by mitotic arrest.

Preclinical Pharmacological Investigations of Hydroxyethylvindesine Conjugates

In Vitro Pharmacological Characterization

The in vitro characterization of hydroxyethylvindesine conjugates is crucial to determine their target specificity, potency, and to compare their activity with the parent vinca (B1221190) alkaloids.

Target Cell Line Specificity and Selectivity

The specificity and selectivity of vindesine (B1683056) conjugates are primarily dictated by the monoclonal antibody (mAb) component, which targets a specific antigen overexpressed on cancer cells.

One study investigated a vindesine conjugate with a monoclonal antibody (11-285-14) targeting the carcinoembryonic antigen (CEA). The study characterized ten human tumor cell lines, including seven colorectal and three lung cancer lines, for their capacity to bind the anti-CEA antibody. The binding capacity was categorized as high, medium, low, or null. The efficacy of the vindesine-mAb conjugate was found to directly correlate with the level of target antigen expression on these cell lines, demonstrating the principle of target-dependent cytotoxicity. aacrjournals.org Absorption of the conjugate with purified CEA nullified its efficacy in CEA-positive cell lines, further confirming the selectivity of the conjugate's action. aacrjournals.org

Another research effort involved conjugating vindesine to four different mouse monoclonal antibodies targeting various human tumor-associated antigens: 96.5 (anti-melanoma), 791T/36 (anti-osteogenic sarcoma), and two anti-CEA antibodies (11.285.14 and 14.95.55). The resulting conjugates were shown to be specifically cytotoxic to target cells that expressed the corresponding antigen. frontiersin.org

A polymer-based ADC platform utilizing trastuzumab and a derivative of vindesine, N-(3-hydroxypropyl)vindesine (HPV), was also developed. The in vitro cytotoxicity of this trastuzumab-PHF-vinca conjugate was assessed against a panel of cell lines with varying levels of Her2 expression. The conjugate demonstrated potent, low nanomolar activity against Her2 (3+) cell lines, while being significantly less active (10- to 75-fold lower potency) in the Her2 (0–1+) cell line, highlighting its target-dependent selectivity. pharmatest.com

Evaluation of Cellular Activity and Potency

The cellular activity and potency of this compound conjugates are critical measures of their potential therapeutic efficacy. These are typically evaluated through cytotoxicity assays that measure cell viability after exposure to the conjugate.

In a study of a trastuzumab-PHF-vinca conjugate, the in vitro cytotoxicity was determined in several Her2-positive and Her2-negative cancer cell lines. The results, summarized in the table below, show that the conjugate's potency is dependent on the level of Her2 expression.

| Cell Line | Her2 Status | Trastuzumab-PHF-Vinca IC50 (nM) | PHF-Vinca IC50 (nM) | HPV IC50 (nM) |

|---|---|---|---|---|

| SK-BR-3 | 3+ | 0.27 | 2.2 | 0.24 |

| BT-474 | 3+ | 0.31 | 3.8 | 0.34 |

| NCI-N87 | 3+ | 0.14 | 1.5 | 0.17 |

| MCF7 | 0-1+ | 10.5 | 3.8 | 0.35 |

Data sourced from Trail, P. A., et al. (2015). pharmatest.com

The data indicates that while the unconjugated N-(3-hydroxypropyl)vindesine (HPV) and the polymer-vinca conjugate (PHF-Vinca) are potent against all cell lines, the trastuzumab-PHF-vinca conjugate shows significantly higher potency in Her2 (3+) expressing cells compared to the low-expressing MCF7 cells. pharmatest.com

In earlier work with vindesine-anti-CEA conjugates, microcytostasis assays using tritiated uridine (B1682114) uptake were employed to evaluate efficacy in nine different cell lines. The results showed that the efficacy of the conjugate was correlated with the expression of the target antigen, except in two cell lines that were inherently resistant to the free drug. aacrjournals.org

Comparative Analysis with Parent Vinca Alkaloids

A key aspect of preclinical evaluation is comparing the activity of the conjugate with its parent Vinca alkaloid to understand the impact of conjugation on potency and selectivity.

Vindesine itself is a potent anti-mitotic agent. nih.gov When conjugated, the goal is to retain this potency while enhancing its delivery to target cells. The in vitro data for the trastuzumab-PHF-vinca conjugate shows that in Her2 (3+) cell lines, the IC50 values of the conjugate are in a similar low nanomolar range as the free N-(3-hydroxypropyl)vindesine (HPV). pharmatest.com This suggests that the conjugation strategy successfully preserves the intrinsic cytotoxic activity of the vindesine derivative upon cellular internalization and release. pharmatest.com

In contrast, the unconjugated antibody, trastuzumab, often shows limited efficacy on its own in these in vitro assays. The significant increase in potency of the conjugate compared to the antibody alone, especially in target-expressing cells, underscores the benefit of using the antibody as a targeting vehicle for the potent vinca alkaloid payload. pharmatest.com

In Vivo Efficacy Studies in Preclinical Models

In vivo studies are essential to evaluate the anti-tumor activity and therapeutic potential of this compound conjugates in a more complex biological system.

Assessment in Syngeneic Tumor Models

Syngeneic tumor models, which involve transplanting tumor cells into mice with the same genetic background and a competent immune system, are valuable for studying the interplay between the therapeutic agent and the host immune system.

A thorough review of the available scientific literature did not yield specific preclinical studies on the in vivo efficacy of this compound or other vindesine conjugates in syngeneic tumor models. The majority of the reported in vivo research for these conjugates has been conducted using xenograft models.

Evaluation in Xenograft Tumor Models

Xenograft tumor models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess the anti-tumor efficacy of cancer therapeutics.

The in vivo antitumor activity of the trastuzumab-PHF-vinca conjugate was evaluated in two different Her2 (3+) human tumor xenograft models: the NCI-N87 gastric cancer model and the BT-474 breast cancer model. pharmatest.com

In the NCI-N87 gastric cancer xenograft model, the trastuzumab-PHF-vinca ADC demonstrated dose-dependent efficacy. At a dose of 15.6 mg/kg, it resulted in a 100% regression response rate, with 8 partial and 2 complete regressions, and a significant tumor growth delay of 44.0 days. pharmatest.com A lower dose of 5.2 mg/kg also showed activity with a tumor growth delay of 31.8 days. pharmatest.com In comparison, treatment with trastuzumab alone at an equivalent dose was only modestly active. pharmatest.com

| Treatment Group | Tumor Growth Delay (Days) | Response Rate (%) |

|---|---|---|

| Vehicle | - | 0 |

| Trastuzumab (15.6 mg/kg) | 12.3 | 0 |

| Trastuzumab-PHF-Vinca (5.2 mg/kg) | 31.8 | Not Reported |

| Trastuzumab-PHF-Vinca (15.6 mg/kg) | 44.0 | 100 (8 PR, 2 CR) |

Data sourced from Trail, P. A., et al. (2015). PR = Partial Regression, CR = Complete Regression. pharmatest.com

Robust efficacy was also observed in the BT-474 breast cancer xenograft model. A single 20 mg/kg dose or a regimen of 7.5 mg/kg once a week for three weeks of the trastuzumab-PHF-vinca ADC resulted in the maximum possible tumor growth delay and 100% tumor-free survivors at day 60. pharmatest.com

| Treatment Group | Tumor Growth Inhibition (Day 14, %) | Tumor-Free Survivors (Day 60, %) |

|---|---|---|

| Vehicle | - | 0 |

| Trastuzumab (7.5 mg/kg, qwk x 3) | Not Reported | 0 |

| Trastuzumab-PHF-Vinca (7.5 mg/kg, qwk x 3) | 100 | 100 |

| Trastuzumab-PHF-Vinca (20 mg/kg, qd x 1) | Not Reported | 100 |

Data sourced from Trail, P. A., et al. (2015). pharmatest.com

Earlier studies with vindesine conjugated to anti-CEA monoclonal antibodies also demonstrated efficacy in xenograft models. A vindesine-anti-CEA conjugate showed selective tumor growth inhibition in CEA-expressing xenografts (LS174T and BENN) but not in a CEA-negative xenograft (COLO320DM). Another study reported that a vindesine-96.5 conjugate retarded the growth of a melanoma xenograft, and a vindesine-791T/36 conjugate delayed the growth of an osteogenic sarcoma 791T xenograft. frontiersin.org The most significant antitumor effects were seen with vindesine-anti-CEA conjugates against a colorectal tumor xenograft, where one conjugate led to almost complete and lasting suppression of tumor growth. frontiersin.org

Anti-tumor Activity Against Drug-Resistant Sublines

The development of drug resistance is a primary obstacle in oncology, often leading to therapeutic failure. tecan.com this compound, a vinca alkaloid derivative, has been explored as a cytotoxic payload in drug conjugates designed to overcome these resistance mechanisms. The core strategy involves linking the drug to a targeting moiety, such as a monoclonal antibody or a small molecule, which directs the payload specifically to cancer cells, including those that have developed resistance to conventional chemotherapies. biorxiv.orgnih.gov This targeted delivery aims to increase the intracellular concentration of the cytotoxic agent in tumor cells while minimizing systemic exposure.

Intratumor heterogeneity contributes significantly to the emergence of drug-resistant clones. tecan.com For instance, some cancer cell populations may develop resistance through the upregulation of efflux pumps like the multi-drug resistance protein 1 (MDR1), which actively remove drugs from the cell. innate-pharma.com Antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs) are designed to bypass such resistance mechanisms. innate-pharma.comsci-hub.se By binding to a specific cell surface antigen, the conjugate is internalized, releasing the cytotoxic payload directly inside the cell. nih.gov

Preclinical studies evaluate the efficacy of these conjugates against various drug-resistant cancer cell lines and patient-derived xenograft (PDX) models. tecan.cominnate-pharma.com These models, developed from tumors of patients who have relapsed after standard treatments, provide a clinically relevant platform for assessing anti-tumor activity. innate-pharma.com For example, research on other ADCs has shown potent in vivo anti-tumor activity in PDX models of melanoma, lung, pancreas, and cervical cancer that were resistant to other therapies. tecan.com Similarly, studies on Nectin-4 targeting ADCs have demonstrated anti-tumor activity in models resistant to enfortumab vedotin (EV), partly by overcoming MDR1-mediated resistance. innate-pharma.com

However, the success of a conjugate is not guaranteed. In one reported case, a small molecule-drug conjugate utilizing this compound linked via an acyl hydrazone linker was found to be inactive in vitro, for reasons that were not determined. sci-hub.se This highlights the complexity of conjugate design, where factors such as linker stability, payload release rate, and the specific characteristics of the target cell all play a critical role in the ultimate anti-tumor activity. sci-hub.seunirioja.es

Methodologies for Efficacy Assessment

The preclinical evaluation of this compound conjugates relies on a range of established methodologies to determine their therapeutic efficacy. These assessments are crucial for establishing proof-of-concept and guiding further development. nih.govdiva-portal.org The primary methods involve both in vitro and in vivo models to measure the conjugate's ability to kill cancer cells and inhibit tumor growth. biorxiv.org

Below is a table summarizing common methodologies used for efficacy assessment in preclinical conjugate research.

| Methodology | Endpoint(s) Measured | Description |

| In Vitro Cell Viability/Cytotoxicity Assays | IC50 (half-maximal inhibitory concentration) | Tumor cell lines, including drug-resistant sublines, are exposed to varying concentrations of the conjugate to determine the dose required to inhibit cell growth or viability by 50%. |

| In Vivo Xenograft Models (Cell Line-Derived) | Tumor Growth Inhibition (TGI), Tumor Regression | Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, animals are treated with the conjugate, and tumor volume is measured over time to assess growth inhibition or shrinkage compared to control groups. biorxiv.org |

| In Vivo Patient-Derived Xenograft (PDX) Models | Tumor Growth Inhibition, Overall Survival (OS), Objective Response Rate (ORR) | Tumor fragments from human patients, often those with drug-resistant disease, are implanted in mice. tecan.cominnate-pharma.com These models better represent the heterogeneity of human tumors and are used to evaluate dose-dependent anti-tumor effects and survival benefits. tecan.combiorxiv.org |

| Survival Analysis | Median Survival, Overall Survival (OS) | In vivo studies are extended to monitor the lifespan of the tumor-bearing animals following treatment. This provides data on whether the conjugate extends survival, a critical indicator of therapeutic benefit. |

| Flow Cytometry/Immunohistochemistry | Target Antigen Expression, Apoptosis Markers | These techniques are used to confirm that the target antigen for the conjugate is present on the tumor cells and to analyze the cellular mechanisms of action, such as the induction of apoptosis (programmed cell death). |

These methodologies, when used in combination, provide the necessary data to evaluate the potential of a this compound conjugate as a viable cancer therapeutic. diva-portal.org

In Vitro and In Vivo ADME Considerations (Academic Focus)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug conjugate are critical determinants of its pharmacokinetic profile, efficacy, and therapeutic index. mdpi.com A thorough understanding of these characteristics at the preclinical stage is essential for predicting in vivo behavior and optimizing the conjugate's design.

Metabolic Stability and Enzyme Interactions

Metabolic stability indicates a compound's susceptibility to biotransformation by metabolic enzymes. mdpi.com This is a crucial parameter, as enhanced stability is essential for ensuring the intact drug conjugate can be effectively delivered to the target tumor cells before being cleared from the body. mdpi.com The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP450) enzymes. mdpi.com

In vitro assays using liver microsomes and hepatocytes from different species (e.g., human, mouse, rat, dog) are standard methods for evaluating metabolic stability. mdpi.com These studies determine key parameters such as the metabolic half-life (T1/2) and the intrinsic clearance (CLint), which describes the rate of metabolism independent of blood flow. mdpi.com A compound with a longer half-life and lower intrinsic clearance is generally considered more stable. mdpi.com

The data below illustrates typical results from a metabolic stability assay in liver microsomes for a hypothetical compound.

| Species | Half-Life (T1/2, min) | Intrinsic Clearance (CLint, mL/min/kg) | Interpretation |

| Human | 43 | 41 | Stable |

| Rat | 51 | 48 | More Stable |

| Dog | 21 | 131 | Less Stable (High Clearance) |

| Mouse | 17 | 165 | Less Stable (High Clearance) |

Data is representative and based on findings for other compounds. mdpi.com

These inter-species differences are important for selecting the appropriate animal models for further pharmacokinetic and toxicology studies. nih.gov

Binding to Biological Matrices

Once a drug conjugate enters systemic circulation, it can bind to various components within biological matrices, most notably plasma proteins like albumin. nih.gov The extent of this binding significantly influences the conjugate's distribution, as only the unbound fraction is generally considered free to engage with target cells or be cleared from the body. High-protein matrices can also enhance the stability of the analyte. nih.gov

The interaction between a drug and biological matrices is commonly quantified through competitive binding assays or mass spectrometry techniques. anr.fr These methods measure the percentage of the drug that binds to plasma proteins at therapeutic concentrations. This non-specific binding can be affected by the protein content of the matrix, which can vary between sample types (e.g., plasma vs. urine or cerebral spinal fluid). nih.gov The physicochemical properties of the conjugate, such as hydrophobicity, play a direct role in its binding affinity. nih.gov

| Parameter | Typical Measurement | Significance |

| Plasma Protein Binding (%) | >99% | A high percentage indicates that most of the drug is bound, leaving a small free fraction. Changes in protein levels can significantly alter the free drug concentration. |

| Blood-to-Plasma Ratio | 0.5 - 2.0 | Indicates whether the drug preferentially distributes into red blood cells or remains in the plasma. |

| Matrix | Plasma, Serum, Tissue Homogenates | The choice of matrix is critical for accurately reflecting the in vivo environment. nih.gov |

Understanding these binding characteristics is essential for interpreting pharmacokinetic data and predicting the in vivo disposition of the this compound conjugate.

Transport Mechanisms

The ability of a this compound conjugate to reach its intracellular site of action is governed by various transport mechanisms. For large molecule conjugates like ADCs, the primary mechanism of cellular entry is receptor-mediated endocytosis. nih.gov This process begins when the antibody component of the ADC binds to its specific antigen on the surface of a cancer cell, triggering the cell to internalize the entire ADC-antigen complex.

Once inside the cell, the conjugate is trafficked through endosomes and lysosomes. The acidic environment or specific enzymes within these compartments cleave the linker, releasing the active this compound payload. sci-hub.se The released drug must then reach its target, which for vinca alkaloids is the microtubule network in the cytoplasm.

The transport of small molecule-drug conjugates (SMDCs) or the released payload itself can also be influenced by transporter proteins. nih.gov These proteins, located on the cell membrane, can either facilitate the uptake of drugs into the cell or actively pump them out. Efflux transporters, such as P-glycoprotein (P-gp or MDR1), are a common cause of multidrug resistance, as their overexpression prevents cytotoxic agents from reaching effective intracellular concentrations. innate-pharma.com The design of conjugates must consider these transport mechanisms to ensure efficient delivery and retention of the payload within the target cancer cell. nih.gov

Synthetic Methodologies and Derivatization Strategies for Hydroxyethylvindesine

Synthesis of Hydroxyethylvindesine and Key Intermediates

The synthesis of the Vindesine (B1683056) core typically begins with a vinblastine-related precursor, specifically 4-desacetyl VLB C-3 carboxhydrazide. This key intermediate is derived from vinblastine (B1199706) (also known as vincaleukoblastine) through reaction with hydrazine (B178648) hydrate, a process that also ensures the hydrolysis of the C-4 acetyl group. google.comgoogle.comgoogleapis.com

The synthetic sequence proceeds through several key steps:

Azide (B81097) Formation: The 4-desacetyl VLB C-3 carboxhydrazide is converted into the corresponding 4-desacetyl VLB C-3 carboxazide. This reaction is typically carried out using a nitrite, such as n-butyl nitrite, in an inert solvent like tetrahydrofuran (B95107) (THF) in the presence of acid. google.comgoogleapis.com

Iminophosphorane Intermediate: The resulting carboxazide is then reacted with a trihydrocarbylphosphine, most commonly triphenylphosphine. This step forms a transient acyl iminophosphorane intermediate, specifically 4-desacetyl VLB C-3 N-(triphenylphosphoranyl)carboximide. google.comgoogle.com

Hydrolysis to Amide: The iminophosphorane intermediate is unstable in the presence of aqueous acid and is subsequently hydrolyzed to yield the final amide, Vindesine. google.com The product can then be isolated and purified from reaction byproducts like phosphine (B1218219) oxide through extraction and chromatography. googleapis.com

To arrive at this compound, which is O(4)-deacetyl-3-de(methoxycarbonyl)-3-(2-hydroxyethylamino)carbonyl vincaleukoblastine, the C-3 carboxazide intermediate is not reacted with ammonia (B1221849) (as in some older vindesine syntheses) but is instead reacted with 2-aminoethanol. ontosight.ai This introduces the characteristic N-beta-hydroxyethyl side chain, forming the final product.

Functional Group Modification for Conjugation

The structure of this compound (Chemical Formula: C45H59N5O8) presents several functional groups that can be chemically modified for the purpose of conjugation to linkers and macromolecules. uni.lu The primary sites for modification are the hydroxyl (-OH) and amine (-NH) groups. wikipedia.org

Key functional groups available for modification include:

Terminal Hydroxyl Group: The hydroxyl group on the N-(2-hydroxyethyl) side chain is a prime target for modification. It was introduced synthetically and is distal from the core pharmacophore, making it an ideal handle for conjugation without significantly impacting the molecule's tubulin-binding activity. ontosight.ai

Alkaloid Core Hydroxyls: There are other hydroxyl groups on the main alkaloid structure that could potentially be used for conjugation. uni.lu

Secondary Amines: The indoline (B122111) nitrogen and other secondary amines within the core structure are also potential sites for derivatization. uni.lu

Modification strategies often aim to introduce a bioorthogonal handle, such as an alkyne or an azide, for subsequent "click" chemistry reactions, or to directly attach a linker. researchgate.net The terminal hydroxyl group can be converted to a more reactive functional group. For instance, it can be oxidized to an aldehyde for reaction with hydrazides or converted to an azide or a thiol for other specific conjugation chemistries. researchgate.net The choice of modification is critical to preserve the biological function of the parent drug.

Table 1: Potential Functional Group Modifications for this compound Conjugation This table is interactive. Users can sort and filter the data.

| Functional Group on Drug | Modification Reagent/Strategy | Resulting Group for Conjugation | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Activation (e.g., with mesyl chloride), then displacement with sodium azide | Azide (-N3) | researchgate.net |

| Hydroxyl (-OH) | Oxidation (e.g., with sodium periodate (B1199274) on specific motifs) | Aldehyde (-CHO) | researchgate.net |

| Hydroxyl (-OH) | Reaction with Lawesson's reagent (LR) under mild conditions | Thiol (-SH) | researchgate.net |

| Hydroxyl (-OH) | Esterification with a linker containing a carboxylic acid | Ester Bond | nih.gov |

| Amine (-NH-) | Acylation with a linker containing an activated carboxyl group (e.g., NHS ester) | Amide Bond | nih.gov |

Design and Synthesis of Cleavable Linkers for this compound Conjugates

Cleavable linkers are crucial components of drug conjugates, designed to be stable in systemic circulation but to release the cytotoxic payload under specific conditions within the target cell or tumor microenvironment. evitachem.com

pH-Sensitive Linkers (e.g., Hydrazone Bonds, Acetals)

Acid-labile linkers exploit the lower pH of endosomal and lysosomal compartments (pH 4.5-6.5) compared to blood (pH ~7.4). google.com

Hydrazone Linkers: These are formed by the reaction of a ketone or aldehyde with a hydrazide. For conjugation, a linker containing a hydrazide moiety can be reacted with an aldehyde introduced onto the drug, or vice versa. Hydrazone bonds are relatively stable at neutral pH but hydrolyze rapidly under acidic conditions to release the payload. numberanalytics.comCurrent time information in Bangalore, IN. Research on a folate-drug conjugate demonstrated that an acyl hydrazone linker was labile at pH 5.0, releasing its payload with a half-life of 5.5 hours. sci-hub.se

Acetal (B89532)/Ketal Linkers: These are formed from the reaction of a diol with an aldehyde or ketone. In one documented case, a folic acid conjugate of this compound was synthesized using a benzylidene acetal linker. unirioja.es This acetal moiety is designed to be cleaved under acidic conditions, releasing the drug. Such linkers have been shown to be stable in plasma but are rapidly cleaved in acidic environments. unirioja.es

Reductively Cleavable Linkers (e.g., Disulfide Bonds)

Disulfide linkers are designed to be cleaved in the reducing environment inside a cell, where the concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM) than in the blood plasma (~5 µM). Current time information in Bangalore, IN.

The synthesis of a disulfide-linked conjugate with this compound would typically involve:

Drug-Linker Synthesis: A linker containing a disulfide bond and a reactive group (e.g., a carboxylic acid) is synthesized. This compound, via its terminal hydroxyl group, is then attached to the linker's carboxyl group, forming an ester.

Antibody Modification: A separate reaction introduces thiol groups onto the antibody, often by reducing native interchain disulfide bonds or through engineered cysteine residues.

Conjugation: The drug-linker component, which is modified to have a thiol-reactive group like a maleimide (B117702) or a pyridyldithiol, is then reacted with the thiolated antibody to form the final conjugate. The reactive thiol groups of some payloads may also participate in disulfide exchange. mdpi.com

Enzyme-Sensitive Linkers

These linkers are designed to be substrates for enzymes that are highly active in the lysosomal compartment of cancer cells, such as cathepsins or β-glucuronidase. numberanalytics.commdpi.com

Dipeptide Linkers: The most common enzyme-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit). evitachem.com This sequence is efficiently cleaved by cathepsin B, an enzyme often overexpressed in tumor cells. researchgate.net The linker typically includes a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer. numberanalytics.com The synthesis involves coupling the Val-Cit dipeptide to the PABC spacer, and then attaching this entire linker unit to the drug. For this compound, the attachment would occur via its terminal hydroxyl group reacting with the PABC moiety. Upon enzymatic cleavage of the citrulline-PABC amide bond, the PABC group spontaneously eliminates, releasing the unmodified drug. numberanalytics.com

Sulfatase-Cleavable Linkers: A newer class of enzyme-cleavable linkers employs an arylsulfate moiety. These are cleaved by lysosomal sulfatases, which are highly active within lysosomes but have low activity in plasma. mdpi.com These linkers offer excellent plasma stability and represent an alternative to peptide-based systems. mdpi.com

Table 2: Properties of Cleavable Linkers for Drug Conjugates This table is interactive. Users can sort and filter the data.

| Linker Type | Cleavage Stimulus | Common Chemical Bond/Moiety | Cellular Location of Cleavage | Reference |

|---|---|---|---|---|

| pH-Sensitive | Low pH (Acidic) | Hydrazone, Acetal, Ketal | Endosome, Lysosome | google.comCurrent time information in Bangalore, IN.unirioja.es |

| Reductively Cleavable | High Glutathione (GSH) Concentration | Disulfide (-S-S-) | Cytosol, Lysosome | Current time information in Bangalore, IN. |

| Enzyme-Sensitive (Peptide) | Proteases (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) Dipeptide | Lysosome | numberanalytics.comevitachem.comresearchgate.net |

| Enzyme-Sensitive (Sugar) | β-glucuronidase | Glucuronide | Lysosome | numberanalytics.com |

| Enzyme-Sensitive (Sulfate) | Sulfatases | Arylsulfate | Lysosome | mdpi.com |

Conjugation Chemistry and Yield Optimization

The final step in creating a this compound-based therapeutic is the conjugation of the drug-linker construct to a macromolecule, typically a monoclonal antibody, to form an antibody-drug conjugate (ADC). mdpi.comnih.gov The chemistry of this step is critical for the stability, homogeneity, and efficacy of the final product. unirioja.es

The two most common approaches for conjugation target reactive amino acid residues on the antibody surface:

Lysine (B10760008) Conjugation: The epsilon-amino groups of surface-accessible lysine residues are targeted using N-hydroxysuccinimide (NHS) esters or isothiocyanates. This method is robust but often results in a heterogeneous mixture of ADCs with a wide distribution of drugs per antibody, which can have suboptimal pharmacokinetic properties.

Cysteine Conjugation: This method involves the reaction of maleimide-functionalized linkers with thiol groups. These thiols can be generated by reducing the antibody's native interchain disulfide bonds or, more preferably, by introducing unpaired cysteine residues at specific sites through genetic engineering. unirioja.es Site-specific conjugation using engineered cysteines allows for the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR), leading to improved properties. unirioja.es

Yield optimization is a multifaceted process. For the synthesis of the vindesine core, a reported method involving an iminophosphorane intermediate gave a yield of 61.6% based on the starting hydrazide. google.com In the final conjugation step, optimization involves controlling the stoichiometry of the drug-linker to the antibody, reaction pH, temperature, and time. Following the reaction, purification is essential to remove unconjugated drug-linker, aggregated antibody, and other impurities. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are standard methods for purifying and characterizing the final ADC product, ensuring high purity and a well-defined DAR.

Analytical Derivatization Techniques for Research Purposes

In the quantitative analysis of this compound, particularly in complex biological matrices, analytical derivatization is a key strategy to overcome challenges related to detection and separation. researchgate.net This process involves chemically modifying the analyte to produce a derivative with improved physicochemical properties for analysis. researchgate.net The primary goals of derivatizing this compound are to enhance its detectability by various analytical instruments and to improve its separation from other compounds in a mixture. researchgate.netweber.hu

Enhancement of Detectability and Ionization Efficiency

The molecular structure of this compound may not possess ideal characteristics for sensitive detection by certain analytical methods. Derivatization can introduce a chemical "tag" onto the molecule, significantly improving its detectability. researchgate.net

Key Derivatization Approaches for Enhanced Detectability:

Fluorogenic Labeling: For fluorescence detection, which offers high sensitivity, a fluorescent tag can be attached to this compound. researchgate.net Reagents like dansyl chloride are commonly used to derivatize molecules with hydroxyl or amine groups, resulting in a highly fluorescent product. researchgate.net

Chromophoric Labeling: For UV-Vis detection, a chromophore (a light-absorbing group) can be introduced. This is particularly useful if the intrinsic UV absorbance of this compound is low or subject to interference. researchgate.net

Mass Spectrometry (MS) Signal Enhancement: In liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency, leading to a stronger signal. nih.gov This can be achieved by introducing a group that is readily ionized in the MS source. For instance, reagents that introduce a permanently charged group or a group that is easily protonated or deprotonated can significantly enhance the MS response. The use of additives in the sample solvent can also increase sample conductivity and promote charging, thereby enhancing ionization. mdpi.com

Research has shown that for some compounds, oxidation can lead to a derivative with significantly better ionization efficiency. For example, the oxidation of Hexamethylene triperoxide diamine (HMTD) to Tetramethylene diperoxide diamine dialdehyde (B1249045) (TMDDD) improved the detection limit by two orders of magnitude in one study. nih.gov While specific to HMTD, this principle of forming a more easily ionizable derivative is a valuable strategy.

The table below summarizes common derivatization strategies for enhancing detectability.

| Detection Method | Derivatization Goal | Example Reagent Class | Mechanism of Enhancement |

| Fluorescence Detection | Introduce a fluorophore | Dansylating agents | Attaches a highly fluorescent moiety to the analyte. researchgate.net |

| UV-Vis Spectroscopy | Introduce a chromophore | Benzoylating agents | Adds a group with strong UV absorbance. |

| Mass Spectrometry | Improve ionization efficiency | Silylating agents | Increases volatility and can enhance signal in certain MS modes. psu.edu |

| Mass Spectrometry | Introduce a readily ionizable group | Quaternizing agents | Creates a permanently charged derivative for improved ESI-MS response. |

Improvement of Chromatographic Separation

The efficiency of chromatographic separation is dependent on the physicochemical properties of the analyte, such as its polarity and volatility. researchgate.net Derivatization can modify these properties to improve peak shape, reduce tailing, and enhance resolution from interfering compounds. researchgate.net

Strategies for Improving Chromatographic Performance:

Increased Volatility for Gas Chromatography (GC): For GC analysis, which requires analytes to be volatile and thermally stable, derivatization is often essential for non-volatile compounds like vinca (B1221190) alkaloids. Silylation is a common technique where active hydrogen atoms in hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. psu.edu This transformation reduces the polarity and increases the volatility of the analyte, making it suitable for GC separation. psu.edu

Altered Polarity for Liquid Chromatography (LC): In High-Performance Liquid Chromatography (HPLC), derivatization can alter the polarity of this compound to improve its retention and separation on a given column. For instance, acylating the hydroxyl groups can decrease the polarity of the molecule, leading to stronger retention on a reversed-phase column and potentially better separation from more polar interferences. psu.edu

Optimization of Mobile and Stationary Phases: Beyond derivatization, chromatographic separation can be significantly improved by optimizing the mobile phase composition (e.g., solvent polarity, pH, and use of ion-pairing reagents) and selecting the appropriate stationary phase. chromtech.comchromatographyonline.comphenomenex.com For complex separations, gradient elution techniques are often employed to achieve better resolution. researchgate.net The use of columns with smaller particle sizes can also lead to higher efficiency and improved resolution. researchgate.net

The following table outlines derivatization approaches aimed at improving chromatographic separation.

| Chromatographic Technique | Goal of Derivatization | Example Derivatization Reaction | Effect on Analyte Properties |

| Gas Chromatography (GC) | Increase volatility and thermal stability | Silylation | Replaces active hydrogens with TMS groups, reducing polarity and increasing volatility. psu.edu |

| High-Performance Liquid Chromatography (HPLC) | Modify polarity for better retention and resolution | Acylation | Decreases polarity, which can improve retention on reversed-phase columns. psu.edu |

| High-Performance Liquid Chromatography (HPLC) | Enhance interaction with stationary phase | Ion-Pairing | Modifies the charge state of the analyte to improve retention on ion-exchange or reversed-phase columns with an ion-pairing reagent in the mobile phase. chromatographyonline.com |

Cellular and Molecular Targets of Hydroxyethylvindesine Conjugates

Specific Receptor-Mediated Uptake

Receptor-mediated endocytosis is a highly efficient mechanism for the cellular uptake of macromolecules and nanoparticles. researchgate.net By attaching a ligand to Hydroxyethylvindesine, the resulting conjugate can hijack this natural process to gain entry into cells that overexpress the corresponding receptor. This targeted approach is a cornerstone of modern drug delivery system design. nih.govsemanticscholar.org

The folate receptor (FR) is a well-established target for cancer therapy due to its significant overexpression in a wide array of tumors compared to its limited presence in healthy tissues. researchgate.net This differential expression provides a therapeutic window for targeted drug delivery. Folate-drug conjugates are designed to bind with high affinity to the FR, initiating the process of receptor-mediated endocytosis. nih.gov

The internalization process proceeds through the following steps:

Binding: The folate-Hydroxyethylvindesine conjugate binds to the folate receptor on the cancer cell surface.

Invagination: The cell membrane begins to invaginate around the receptor-ligand complex.

Endosome Formation: The invagination pinches off to form an intracellular vesicle known as an endosome, enclosing the conjugate. mdpi.com

Acidification and Release: The endosome's internal environment becomes progressively more acidic. This drop in pH induces a conformational change in the folate receptor, causing the release of the folate-Hydroxyethylvindesine conjugate into the endosomal lumen. mdpi.comresearchgate.net

Receptor Recycling: The folate receptor is then recycled back to the cell surface, ready to bind to another conjugate molecule. mdpi.comresearchgate.net

This targeted uptake mechanism ensures that the cytotoxic payload is concentrated within the target cancer cells, thereby enhancing its therapeutic effect. mdpi.com

While folate receptor targeting is a prominent strategy, the design of this compound conjugates can incorporate a variety of other receptor-ligand interactions to target different types of cancer. The selection of a targeting ligand is critical and depends on the specific receptors overexpressed on the surface of the malignant cells. nih.gov The design of these conjugates involves optimizing several components, including the targeting ligand, a spacer, a cleavable linker, and the therapeutic warhead itself. nih.govsci-hub.st

Key considerations in the design of these interactions include:

Receptor Specificity: The chosen ligand must have high affinity and specificity for a receptor that is abundant on cancer cells but sparse on normal cells.

Ligand Properties: Ideal ligands are typically small molecules, peptides, or antibody fragments that exhibit high stability and low immunogenicity.

Binding Affinity: The strength of the interaction between the ligand and the receptor influences the efficiency of internalization.

Below is a table summarizing potential receptor-ligand systems that could be adapted for this compound conjugate design.

| Targeting Ligand | Target Receptor | Commonly Overexpressed In |

| Folic Acid | Folate Receptor (FR) | Ovarian, lung, breast, and brain cancers |

| Transferrin | Transferrin Receptor (TfR) | Proliferating cells, including many cancers |

| Monoclonal Antibodies (e.g., Trastuzumab) | HER2 | HER2-positive breast and gastric cancers |

| Peptides (e.g., RGD peptides) | Integrins | Tumor vasculature and various cancer cells |

| Galactose/N-acetylgalactosamine | Asialoglycoprotein Receptor (ASGPR) | Hepatocellular carcinoma |

Intracellular Release Mechanisms of this compound

Once the this compound conjugate is internalized within the target cell, the active drug must be released from the targeting moiety to exert its cytotoxic effect. The linker connecting the drug to the ligand is engineered to be stable in the bloodstream but labile within the specific microenvironment of the cell's interior.

Common intracellular release mechanisms include:

pH-Sensitive Cleavage: The lower pH of endosomes and lysosomes (pH ~5.0-6.0) compared to the bloodstream (pH ~7.4) can be exploited. Linkers such as hydrazones are designed to be stable at neutral pH but hydrolyze and break in acidic environments, releasing the drug. researchgate.net

Enzymatic Cleavage: Cancer cells often have elevated levels of certain enzymes. Linkers containing peptide sequences can be designed to be specifically cleaved by lysosomal proteases, such as cathepsin B, releasing this compound.

Reductive Cleavage: The intracellular environment, particularly the cytoplasm, has a much higher concentration of reducing agents like glutathione (B108866) than the extracellular space. Disulfide bonds are stable in the bloodstream but are rapidly cleaved by glutathione, providing an efficient release mechanism once the conjugate reaches the cytosol. nih.gov

This controlled release ensures that the potent vinca (B1221190) alkaloid is unleashed predominantly inside the target cancer cells, maximizing its efficacy while minimizing systemic toxicity. sci-hub.st

| Release Trigger | Linker Type | Cellular Location of Cleavage |

| Low pH | Hydrazone | Endosome / Lysosome |

| Proteolytic Enzymes | Peptide (e.g., Val-Cit) | Lysosome |

| High Glutathione Concentration | Disulfide Bond | Cytosol |

Structure Activity Relationship Sar Studies of Hydroxyethylvindesine Derivatives and Conjugates

Elucidating Key Structural Determinants for Biological Activity

The biological activity of Vinca (B1221190) alkaloids is intrinsically linked to their ability to inhibit microtubule polymerization, a critical process in cell division. The complex molecular architecture of hydroxyethylvindesine presents multiple points for modification, and understanding the role of each structural component is paramount for designing more effective analogs.

Research in this area often involves the synthesis of a series of analogs where specific parts of the molecule are systematically altered. The biological activity of these analogs is then evaluated to determine the impact of each modification. This systematic approach allows for the mapping of the pharmacophore, identifying the essential features required for interaction with the biological target.

Impact of Functional Groups and Substituents on Efficacy

The introduction of different functional groups and substituents to the this compound scaffold can modulate its physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These properties, in turn, influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

The nature of substituents can have a profound effect on the efficacy of the compound. Electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the molecule. researchgate.net For example, the strategic placement of hydroxyl or methoxy (B1213986) groups can enhance hydrogen bonding interactions within the binding pocket of tubulin, leading to increased potency. Conversely, bulky substituents may introduce steric hindrance, negatively impacting binding and reducing activity.

A systematic exploration of various functional groups at different positions on the this compound molecule is a common strategy in lead optimization. The findings from such studies are often compiled into tables that correlate structural modifications with biological activity, providing a clear guide for further drug design efforts.

Table 1: Illustrative Impact of Hypothetical Substituents on the Efficacy of this compound Analogs

| Position of Substitution | Substituent | Relative Potency (IC50) | Observed Trend |

|---|---|---|---|

| C-4 (Vindoline moiety) | -OCOCH3 (Vindesine) | 1.0 | Baseline |

| C-4 (Vindoline moiety) | -OH | 0.8 | Decreased potency |

| C-4 (Vindoline moiety) | -OCH3 | 1.2 | Increased potency |

| C-16' (Catharanthine moiety) | -COOCH3 (Vinblastine) | 1.0 | Baseline |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov By quantifying molecular descriptors such as steric, electronic, and hydrophobic properties, QSAR models can predict the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

In the context of this compound, QSAR studies can be employed to build predictive models based on a training set of derivatives with known biological activities. These models can help identify the key molecular properties that drive potency and selectivity. researchgate.net For instance, a QSAR model might reveal that a specific range of lipophilicity (logP) is optimal for cell permeability and target engagement, while certain electronic properties are critical for binding affinity. researchgate.net

The development of a robust QSAR model involves several steps, including the selection of a suitable set of molecules, the calculation of relevant molecular descriptors, the construction of a mathematical model using statistical methods like multiple linear regression or partial least squares, and rigorous validation of the model's predictive power. nih.gov

SAR Analysis of Linker Design and its Influence on Conjugate Performance

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. nih.gov In an ADC, a potent cytotoxic agent like a this compound derivative is attached to a monoclonal antibody via a chemical linker. The design of this linker is critical as it influences the stability, pharmacokinetics, and efficacy of the conjugate. nih.govresearchgate.net

SAR studies of linker design focus on optimizing several key parameters:

Linker Stability: The linker must be stable enough to remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. youtube.com

Payload Release: Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug. nih.gov Linker cleavage mechanisms can be designed to be sensitive to the tumor microenvironment (e.g., low pH or specific enzymes).

Different types of linkers, such as cleavable (e.g., hydrazone, disulfide) and non-cleavable linkers, are evaluated to determine the optimal strategy for a given antibody and payload combination. nih.gov The length and composition of the linker are also varied to fine-tune the properties of the ADC. unirioja.es

Table 2: Influence of Linker Type on the Performance of a Hypothetical this compound-Antibody Conjugate

| Linker Type | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Regression | Observed Characteristics |

|---|---|---|---|

| Hydrazone (pH-sensitive) | ++ | +++ | Efficient release in acidic endosomes |

| Disulfide (Reductively cleaved) | +++ | ++ | Susceptible to cleavage by intracellular glutathione (B108866) |

Note: The data in this table is illustrative and intended to show general principles.

Structural Modifications for Overcoming Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance. Cancer cells can develop resistance to Vinca alkaloids through various mechanisms, including increased expression of drug efflux pumps like P-glycoprotein (P-gp), which actively transport the drug out of the cell, and mutations in tubulin that reduce drug binding. nih.gov

SAR studies play a crucial role in designing novel this compound derivatives that can overcome these resistance mechanisms. nih.gov Strategies include:

Modifying the structure to reduce recognition by efflux pumps: This can involve altering the lipophilicity or charge distribution of the molecule to make it a poorer substrate for P-gp. nih.gov

Designing derivatives that bind to mutated tubulin: By understanding the structural changes in mutated tubulin, it may be possible to design analogs that can still bind effectively.

Developing prodrugs: Prodrugs can be designed to be activated specifically within the tumor microenvironment, potentially bypassing resistance mechanisms. oaepublish.com

The synthesis and evaluation of such modified compounds against both sensitive and resistant cancer cell lines are essential for identifying candidates with the ability to circumvent drug resistance. researchgate.net

Ligand Efficiency and Structure-Activity Landscape Analysis

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand per non-hydrogen atom. nih.gov It provides a measure of how efficiently a molecule binds to its target and is a useful tool for comparing compounds of different sizes. researchgate.net In the optimization of this compound derivatives, calculating and monitoring LE can help guide the selection of modifications that provide the greatest increase in potency for the smallest increase in molecular size. scispace.com

Structure-activity landscape analysis is a visualization method that maps the relationship between structural similarity and biological activity. nih.gov By plotting these two parameters, it is possible to identify "activity cliffs," where small changes in chemical structure lead to a large drop in biological activity. These cliffs often highlight key structural features that are critical for binding and can provide valuable insights for further optimization.

Future research into the therapeutic applications of this compound, a semi-synthetic vinca alkaloid, is poised to explore innovative strategies to enhance its efficacy and overcome limitations. The development of this compound is moving towards precision medicine through novel drug delivery systems, combination therapies, and advanced preclinical modeling.

Q & A

Q. How do resistance mechanisms to this compound vary across cancer subtypes?

- Methodological Answer : Generate resistant clones via gradual dose escalation in cell lines (e.g., leukemia vs. solid tumors). Perform whole-exome sequencing to identify somatic mutations (e.g., TUBB3 mutations). Compare ABC transporter expression (e.g., P-gp, MRP1) via qPCR and flow cytometry. Test reversibility with chemosensitizers (e.g., verapamil) .

Data Presentation and Synthesis

- Tables : Include raw data (e.g., IC₅₀ values across cell lines) in appendices, with processed data (mean ± SEM) in the main text .

- Contradictions : Address methodological variability (e.g., assay type, exposure duration) in discussion sections. Use funnel plots to assess publication bias in meta-analyses .

Ethical and Regulatory Considerations

- Ensure compliance with ICH Guidelines for clinical trials, including informed consent and adverse event reporting .

- For preclinical studies, follow ARRIVE 2.0 guidelines for animal research transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.